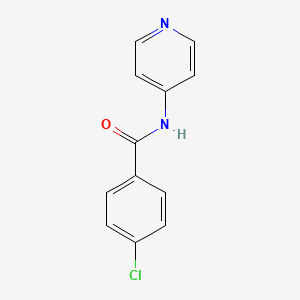
4-chloro-N-pyridin-4-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-ピリジン-4-イルベンゾアミドは、ベンゾアミド類に属する化学化合物です。これは、ベンゾアミド環の4位に塩素原子を有し、アミドの窒素原子にピリジン-4-イル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
4-クロロ-N-ピリジン-4-イルベンゾアミドの合成は、通常、以下の手順を伴います。
出発物質: 合成は、4-クロロ安息香酸と4-アミノピリジンを主な出発物質として開始します。
カルボン酸の活性化: 4-クロロ安息香酸のカルボン酸基は、塩化チオニル(SOCl₂)またはシュウ酸塩化物((COCl)₂)などの試薬を使用して活性化され、対応する酸塩化物を形成します。
アミド形成: 酸塩化物は次に、トリエチルアミン(Et₃N)などの塩基の存在下で4-アミノピリジンと反応させて、4-クロロ-N-ピリジン-4-イルベンゾアミドを形成します。
工業生産方法
工業的な環境では、4-クロロ-N-ピリジン-4-イルベンゾアミドの生産は、同様の合成経路を伴う場合がありますが、より大規模になります。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。連続フロー反応器と自動システムを使用して、効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-4-pyridinyl-, can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of Benzamide, 4-chloro-N-4-pyridinyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
反応の種類
4-クロロ-N-ピリジン-4-イルベンゾアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: ベンゾアミド環の4位の塩素原子は、他の求核剤で置換することができます。
酸化と還元: この化合物は、特にピリジン-4-イル基において、酸化と還元反応を起こすことができます。
カップリング反応: それは、より複雑な分子を形成するために、カップリング反応に関与することができます。
一般的な試薬と条件
置換反応: ナトリウムメトキシド(NaOCH₃)またはカリウムtert-ブトキシド(KOtBu)などの試薬は、求核置換に用いることができます。
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの酸化剤を使用することができます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、塩素原子を置き換える異なる官能基を持つ誘導体を生成する可能性があります。
4. 科学研究への応用
4-クロロ-N-ピリジン-4-イルベンゾアミドは、以下を含むいくつかの科学研究への応用があります。
医薬品化学: これは、新規医薬品の開発におけるファーマコフォアとしての可能性が研究されています。その構造は、生物学的活性と選択性を高めることができる修飾を可能にします。
生物学研究: この化合物は、酵素や受容体などの生物学的標的との相互作用を理解するための研究で使用されています。
材料科学: 導電率や蛍光などの特定の特性を持つ新規材料の開発における潜在的な用途が検討されています。
工業用途: この化合物は、他の化学物質や材料の合成における中間体として使用される可能性があります。
科学的研究の応用
Benzamide, 4-chloro-N-4-pyridinyl-, has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
作用機序
4-クロロ-N-ピリジン-4-イルベンゾアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらすことができます。正確な経路と標的は、化合物が使用される特定の用途と状況によって異なります。
6. 類似化合物の比較
類似化合物
4-クロロ-N-ピリジン-3-イルベンゾアミド: ピリジニル基が3位にある類似の構造。
4-クロロ-N-ピリジン-2-イルベンゾアミド: ピリジニル基が2位にある類似の構造。
4-フルオロ-N-ピリジン-4-イルベンゾアミド: 塩素の代わりにフッ素原子を持つ類似の構造。
独自性
4-クロロ-N-ピリジン-4-イルベンゾアミドは、塩素原子とピリジン-4-イル基の特定の位置によって独特です。この配置は、その反応性と生物学的標的との相互作用に影響を与え、他の類似化合物とは異なるものになります。
類似化合物との比較
Similar Compounds
2-Chloro-N-(4-methyl-2-pyridinyl)benzamide: Similar in structure but with a methyl group instead of a chlorine atom.
N-(Pyridin-2-yl)benzamides: Compounds with a pyridinyl group at different positions on the benzamide core.
Uniqueness
Benzamide, 4-chloro-N-4-pyridinyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a pyridinyl group allows for versatile chemical modifications and interactions with various biological targets .
生物活性
4-Chloro-N-pyridin-4-ylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed review of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It has been identified as an inhibitor of certain enzymes and receptors, which can lead to various therapeutic effects.
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for various enzymes, including carbonic anhydrases (CAs), which play a crucial role in physiological processes such as respiration and acid-base balance. For instance, related compounds have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating significant inhibitory potential .
- Antiparasitic Activity : Studies have demonstrated that derivatives of this compound exhibit antiparasitic properties. For example, modifications to the structure have resulted in compounds that show efficacy against malaria parasites, with reductions in parasitemia observed in mouse models .
- Anticancer Properties : The compound has also been evaluated for its anticancer effects. Related compounds have induced apoptosis in cancer cell lines, suggesting a potential mechanism for tumor suppression .
Case Studies and Research Findings
- Basal Cell Carcinoma : A notable study involving a related compound (GDC-0449) demonstrated significant clinical responses in patients with basal cell carcinoma (BCC). Patients treated with this compound showed marked reductions in tumor size and number, highlighting the potential for similar benzamide derivatives .
- Malaria Models : In a model using P. berghei, a reduction in parasitemia was observed with doses as low as 40 mg/kg of modified benzamide derivatives, indicating the promise of these compounds in treating malaria .
- Cancer Cell Lines : The compound's ability to induce apoptosis was significantly noted in MDA-MB-231 breast cancer cells, where it increased the percentage of annexin V-FITC-positive cells by over 22-fold compared to controls, demonstrating its potential as an anticancer agent .
Data Tables
特性
CAS番号 |
14547-76-3 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC名 |
4-chloro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9ClN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,(H,14,15,16) |
InChIキー |
XUCJZEMSZSRYHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)Cl |
溶解性 |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















